molecular formula C10H13NO4 B1204051 3,4,5-Trimethoxybenzamide CAS No. 3086-62-2

3,4,5-Trimethoxybenzamide

Cat. No.: B1204051
CAS No.: 3086-62-2
M. Wt: 211.21 g/mol
InChI Key: GGNMTJKRHHLJHH-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxybenzamide: is an organic compound with the molecular formula C10H13NO4 . It is a derivative of benzamide, where three methoxy groups are attached to the benzene ring at the 3, 4, and 5 positions. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Mechanism of Action

Target of Action

3,4,5-Trimethoxybenzamide, also known as Trimethobenzamide, primarily targets the chemoreceptor trigger zone (CTZ) . The CTZ is an area in the medulla oblongata of the brain that receives inputs from blood-borne drugs or hormones, and communicates with the vomiting center to induce vomiting .

Mode of Action

It is an antagonist of the D2 receptor , which means it blocks the activity of this receptor. By inhibiting the D2 receptor in the CTZ, it suppresses the transmission of emetic impulses to the vomiting center, thereby preventing nausea and vomiting .

Biochemical Pathways

This compound has been found to activate the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway . This pathway plays a key role in cellular processes such as glucose metabolism and insulin signaling . Activation of this pathway by this compound enhances the capability of glycogen synthesis and glucose consumption .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in healthy adult subjects . Following administration, the time to reach maximum plasma concentration (Tmax) was about half an hour . The relative bioavailability of the capsule formulation compared to the solution is 100% . The mean elimination half-life of this compound is 7 to 9 hours . Between 30 – 50 % of a single dose in humans is excreted unchanged in the urine within 48 – 72 hours .

Result of Action

The primary result of this compound’s action is the prevention of nausea and vomiting . It achieves this by inhibiting the transmission of emetic impulses to the vomiting center via its action on the CTZ . Additionally, it has been found to ameliorate insulin sensitivity and glucose tolerance, potentially offering benefits in the management of conditions like diabetes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its absorption, distribution, metabolism, and excretion can be affected by factors such as the patient’s age, gender, and renal function . .

Biochemical Analysis

Biochemical Properties

3,4,5-Trimethoxybenzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its interactions with antiarrhythmic agents . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to inhibition or activation of their biochemical functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the chemoreceptor trigger zone (CTZ) in the medulla oblongata, which is involved in conveying emetic impulses . This interaction can alter cellular responses to external stimuli, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s mechanism of action may involve the chemoreceptor trigger zone (CTZ), where it inhibits emetic responses . This inhibition is achieved through binding to specific receptors or enzymes, altering their activity and downstream signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular behavior and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting emetic responses . At higher doses, toxic or adverse effects may be observed. These threshold effects highlight the importance of dosage optimization in experimental settings to achieve desired outcomes without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound undergoes hepatic metabolism, resulting in the formation of metabolites such as trimethobenzamide N-oxide . These metabolic processes are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is distributed mainly into the liver, kidneys, and lungs in animals . It may interact with specific transporters or binding proteins, affecting its localization and accumulation within different tissues.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3,4,5-Trimethoxybenzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form 3,4,5-trimethoxybenzoyl chloride. This intermediate is then reacted with ammonia or an amine to yield this compound. The reaction conditions often include:

  • Formation of 3,4,5-Trimethoxybenzoyl Chloride:

      Reagents: 3,4,5-Trimethoxybenzoic acid, thionyl chloride

      Conditions: Reflux in anhydrous conditions

  • Formation of this compound:

Industrial Production Methods:

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous

Properties

IUPAC Name

3,4,5-trimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNMTJKRHHLJHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062841
Record name Benzamide, 3,4,5-trimethoxy-
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Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3086-62-2
Record name 3,4,5-Trimethoxybenzamide
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Record name 3,4,5-Trimethoxybenzamide
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Record name Benzamide, 3,4,5-trimethoxy-
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Record name Benzamide, 3,4,5-trimethoxy-
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Record name 3,4,5-trimethoxybenzamide
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Record name 3,4,5-TRIMETHOXYBENZAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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